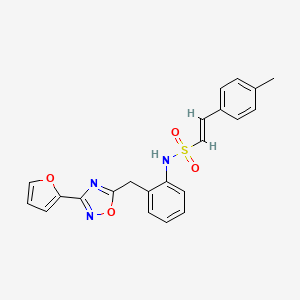

(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(p-tolyl)ethenesulfonamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-16-8-10-17(11-9-16)12-14-30(26,27)25-19-6-3-2-5-18(19)15-21-23-22(24-29-21)20-7-4-13-28-20/h2-14,25H,15H2,1H3/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWYQQXFDOOJTB-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(p-tolyl)ethenesulfonamide is a complex organic molecule that incorporates a furan ring, an oxadiazole moiety, and a sulfonamide group. This unique structural composition is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O4S , with a molecular weight of 421.47 g/mol . Its structure can be analyzed for potential reactivity based on its functional groups:

- Furan Ring : Known for its electron-rich properties, it can participate in electrophilic aromatic substitution reactions.

- Oxadiazole Moiety : Often associated with anticancer and antimicrobial activities.

- Sulfonamide Group : Commonly exhibits antibacterial properties and can undergo nucleophilic attack.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components. The following sections summarize key findings from various studies regarding its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- IC50 Values : The compound demonstrated promising cytotoxic activity against various cancer cell lines, such as MCF-7 and A549. The IC50 values ranged from 0.11 to 1.47 µM , indicating significant potency compared to standard anticancer drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Doxorubicin | MCF-7 | 0.79 - 5.51 |

Antimicrobial Activity

Compounds containing sulfonamide groups are well-documented for their antibacterial effects. While specific data on this compound's antimicrobial activity is limited, similar structures have shown efficacy against various bacterial strains .

The mechanism of action for compounds like this compound may involve:

- Inhibition of Enzyme Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase.

- Induction of Apoptosis : Studies suggest that the compound may increase p53 expression levels and activate caspase pathways in cancer cells .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques focusing on optimizing reaction conditions for yield and purity. The SAR analysis indicates that the presence of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) may reduce it .

Case Studies

Several studies have evaluated the biological activities of oxadiazole derivatives:

Comparación Con Compuestos Similares

Key Observations :

- The target compound uniquely integrates an oxadiazole-furan hybrid, which may improve metabolic stability compared to triazole-based analogs (e.g., ) .

- The p-tolyl group in the target compound enhances lipophilicity compared to ’s perfluorophenyl analog, which may influence membrane permeability .

Pharmacological and Pharmacokinetic Profiles

- Anti-Exudative Activity : The target compound’s furan and sulfonamide groups align with ’s triazole derivatives, which showed efficacy at 10 mg/kg. However, sulfonamides may exhibit distinct mechanisms (e.g., COX-2 inhibition) compared to acetamides .

- Metabolic Stability : The oxadiazole core in the target compound is more resistant to oxidative metabolism than triazoles () but less stable than benzothiazoles with trifluoromethyl groups () .

- Solubility : The p-tolyl group’s moderate lipophilicity may balance solubility and absorption better than perfluorophenyl () or highly polar methoxyphenyl () substituents .

Q & A

Q. What are the standard synthetic routes for synthesizing (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(p-tolyl)ethenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol/water, followed by dehydration using POCl₃ or other dehydrating agents .

Sulfonamide coupling : Reaction of the oxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Ethenesulfonamide configuration : Stereoselective synthesis via Wittig or Horner-Wadsworth-Emmons reactions to ensure the (E)-configuration, monitored by NMR .

Key characterization : NMR (¹H/¹³C), IR (to confirm sulfonamide S=O stretches), and mass spectrometry for molecular ion verification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.4 ppm, sulfonamide NH at δ ~10 ppm) and confirms stereochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, oxadiazole C=N at 1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- Elemental Analysis (CHNS) : Confirms stoichiometric ratios (e.g., %C, %N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-dehydration .

- Monitoring intermediates : TLC or in-situ FTIR tracks reaction progress .

Example optimization : A 15% yield increase was achieved by replacing ethanol with DMF and using microwave irradiation (100°C, 30 min) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The oxadiazole and sulfonamide moieties show high affinity for hydrophobic pockets .

- MD Simulations : Assess binding stability (e.g., 50 ns simulations in GROMACS) to evaluate conformational changes .

- QSAR Modeling : Correlates substituent effects (e.g., p-tolyl vs. chloro-phenyl) with activity trends .

Case study : Docking studies on similar sulfonamides revealed IC₅₀ values <10 µM against bacterial enoyl-ACP reductase .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Structural verification : Reconfirm compound identity via X-ray crystallography to rule out isomer contamination .

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .

Example : A 2023 study resolved discrepancies in anti-exudative activity by identifying impurities in the oxadiazole intermediate via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.